4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H14F3NO and its molecular weight is 281.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phase Behavior and Applications of Ionic Liquids
Research on ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, indicates their potential in dissolving various solutes, including polar and non-polar aromatic compounds. This suggests the utility of such ionic liquids in creating homogeneous mixtures for separating or extracting target molecules from aqueous solutions, potentially applicable to compounds like "4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline" (Visak et al., 2014).
Environmental Impact of Aniline Derivatives
A study on the genotoxic activities of aniline and its metabolites highlights the environmental and health implications of aniline derivatives, which are structurally related to "this compound". Understanding the toxicity and environmental fate of these compounds is crucial for assessing their potential impacts (Bomhard & Herbold, 2005).
Sorption and Environmental Fate of Organic Compounds
The sorption behaviors of organic compounds, including phenoxy herbicides, to soil and other environmental media provide insights into the environmental persistence and mobility of chemical compounds. Such knowledge is essential for evaluating the environmental fate of "this compound" and similar substances (Werner et al., 2012).
Chemical Fixation of CO2 with Aniline Derivatives
The synthesis of benzene-fused azole compounds from anilines and CO2 demonstrates the potential of aniline derivatives in carbon capture and utilization technologies. This application is particularly relevant for addressing climate change by converting CO2 into valuable chemicals (Vessally et al., 2017).
Properties
IUPAC Name |
4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-14(10)20-11-7-8-13(19)12(9-11)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDUVUUHRTCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.